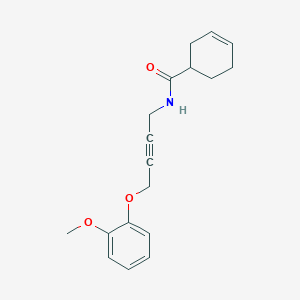

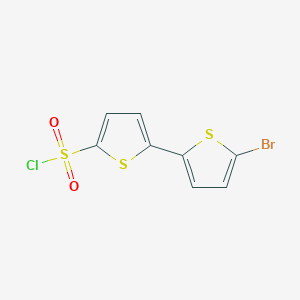

![molecular formula C17H16N2O3S B2370496 2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate CAS No. 953197-37-0](/img/structure/B2370496.png)

2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring . It’s a core structure found in many biologically active compounds and has been the subject of extensive research due to its diverse biological activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

Benzothiazole derivatives have been used in various chemical reactions. For instance, they can be synthesized via palladium-catalyzed Heck coupling reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. Generally, benzothiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Benzothiazole derivatives, such as those studied by Hu et al. (2016), have been synthesized and evaluated for their corrosion inhibiting effects against steel in acidic solutions. These compounds, including similar structures to 2-(Dimethylamino)benzo[d]thiazol-6-yl derivatives, demonstrated significant inhibition efficiencies, suggesting their potential as corrosion inhibitors in industrial applications (Hu et al., 2016).

Chemical Synthesis and Structural Diversity

Research by Roman (2013) on derivatives, including dimethylamino groups, focused on generating a structurally diverse library through various chemical reactions. These studies highlight the versatility and reactivity of compounds with dimethylamino and benzothiazole moieties, enabling the synthesis of a wide array of chemical entities for further application in material science, chemistry, and potentially bioactive compound development (Roman, 2013).

Antimicrobial and Antimalarial Activity

Alborz et al. (2018) investigated novel diastereoselective benzothiazole β-lactam conjugates, starting from (benzo[d]thiazol-2-yl)phenol, for antimicrobial activities. These compounds showed moderate activities against bacterial strains and antimalarial properties, indicating the potential for developing new therapeutic agents (Alborz et al., 2018).

Spectroscopic Studies and Crystallography

Yıldız et al. (2010) conducted spectroscopic studies and crystallographic analysis on compounds containing benzo[d]thiazol-2-ylamino groups, offering insights into their structural properties. Such investigations are crucial for understanding the chemical and physical properties of these compounds, aiding in the design of materials with specific functions (Yıldız et al., 2010).

Chemoselective Synthesis

The development of efficient synthesis methods for compounds with dimethylamino and benzothiazole groups, as explored by Cherkadu et al. (2016) and Brunel et al. (2005), underscores the importance of these moieties in constructing complex molecules for various applications, from medicinal chemistry to material science (Cherkadu et al., 2016); (Brunel et al., 2005).

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been reported to exhibit significant anti-inflammatory and anti-tubercular activities . They are known to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Mode of Action

Benzothiazole derivatives have been found to inhibit cox enzymes, leading to a decrease in the production of prostaglandins, which are key mediators of inflammation . This suggests that 2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate may interact with its targets to modulate their activity, resulting in its therapeutic effects.

Biochemical Pathways

This pathway involves the conversion of arachidonic acid into prostaglandins by COX enzymes . By inhibiting these enzymes, the compound could potentially reduce the production of prostaglandins, thereby alleviating inflammation.

Result of Action

Given the reported anti-inflammatory activity of benzothiazole derivatives, it can be inferred that the compound may lead to a reduction in inflammation at the molecular and cellular levels .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-(dimethylamino)-1,3-benzothiazol-6-yl] 2-phenoxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-19(2)17-18-14-9-8-13(10-15(14)23-17)22-16(20)11-21-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKFGDYLXGZVJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

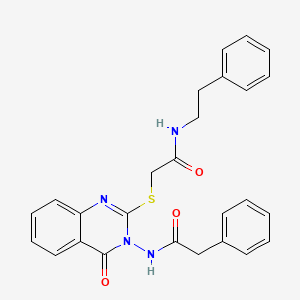

![3-(4-ethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370413.png)

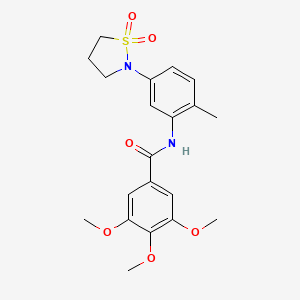

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2370416.png)

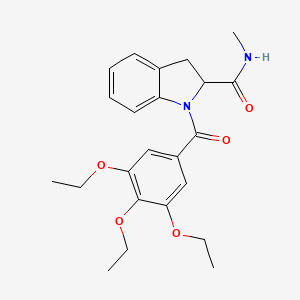

![1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2370417.png)

![2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2370421.png)

![Ethyl {[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2370422.png)

![1-Methylthiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B2370426.png)

![N-(3-methylisoxazol-5-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2370431.png)

![N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2370433.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2370436.png)